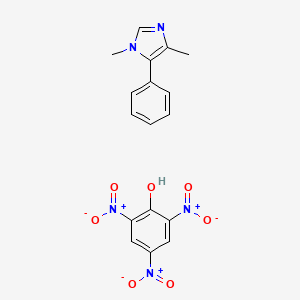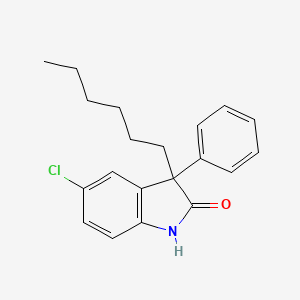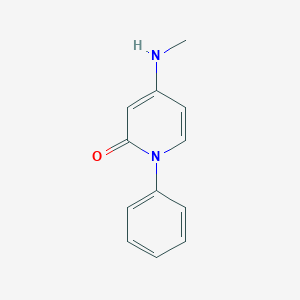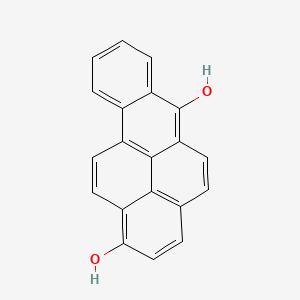![molecular formula C13H8N2O2 B14518902 2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 62838-71-5](/img/structure/B14518902.png)
2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyridine ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyran rings.
Scientific Research Applications
2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to disrupt key cellular signaling pathways.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting that it disrupts key cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
- 1H-pyrazolo[3,4-b]pyridines
Uniqueness
2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one is unique due to its fused pyridine and pyran rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
CAS No. |
62838-71-5 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-pyridin-3-ylpyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-11-7-12(9-3-1-5-14-8-9)17-13-10(11)4-2-6-15-13/h1-8H |
InChI Key |
QXICSIMBRJEYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one](/img/structure/B14518824.png)




![2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one](/img/structure/B14518852.png)



![1-Nonyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14518874.png)
![Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane](/img/structure/B14518879.png)



